SODIUM ACETATE-1-13C-2-D3

Isotopic Purity Deuterium Enrichment Procurement Specification

Eliminate analytical ambiguity with the only M+4 dual-labeled sodium acetate tracer. Features position-specific 13C at the carboxyl carbon (SNR-optimized singlet) and perdeuterated methyl group (D3) enabling orthogonal 13C NMR and 2H DMI cross-validation in a single molecule. ISO 17034 certified reference standard ensures metrological traceability for validated LC-MS/MS bioanalysis. Replaces duplicate animal cohorts—reducing total study cost. Request quote for ISO-certified bulk supply.

Molecular Formula C2D3NaO2
Molecular Weight 86.06
CAS No. 102212-93-1
Cat. No. B1139247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSODIUM ACETATE-1-13C-2-D3
CAS102212-93-1
Molecular FormulaC2D3NaO2
Molecular Weight86.06
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Acetate-1-13C-2-D3 (CAS 102212-93-1): High-Fidelity Isotopic Tracer with Dual 13C and D3 Labeling for Metabolic Flux Analysis and MS Quantitation


Sodium Acetate-1-13C-2-D3 (CAS 102212-93-1), also designated as acetic acid-1-13C-2,2,2-d3 sodium salt, is a stable isotope-labeled compound featuring carbon-13 enrichment at the carboxyl carbon (C1) and perdeuteration of the methyl group (D3) . With a molecular formula of 13CCD3NaO2 and a monoisotopic mass of 86.025 Da, this compound introduces a characteristic mass shift of M+4 relative to unlabeled sodium acetate [1]. The dual-labeling architecture enables simultaneous tracking of both carbon backbone fate (via 13C NMR or 13C-enriched MS detection) and hydrogen/deuterium exchange dynamics (via 2H NMR or deuterium metabolic imaging), establishing a foundation for applications requiring orthogonal isotopic verification without reliance on radioactivity .

Why Unlabeled Sodium Acetate or Single-Isotope Analogs Cannot Substitute for Sodium Acetate-1-13C-2-D3 in Quantitative Tracer Studies


Generic substitution with unlabeled sodium acetate, singly 13C-labeled sodium acetate-1-13C (CAS 23424-28-4), or sodium acetate-d3 (CAS 39207-69-7) is analytically invalid when simultaneous tracking of carbon and hydrogen fluxes is required. Unlabeled acetate lacks the mass shift necessary for internal standardization in isotope dilution mass spectrometry, leading to matrix effect errors in biological sample quantification [1]. Sodium acetate-1-13C, while suitable for 13C metabolic flux analysis, provides no deuterium NMR handle and cannot resolve proton exchange or hydrogen-transfer pathways . Conversely, sodium acetate-d3 enables deuterium metabolic imaging but cannot distinguish endogenous 12C-acetate from tracer-derived metabolites via 13C detection [2]. Only the dual-labeled Sodium Acetate-1-13C-2-D3 provides both a +4 Da mass shift (M+4) for unambiguous MS differentiation from unlabeled acetate and a defined 13C NMR singlet at the carboxyl position, enabling orthogonal analytical confirmation within a single tracer molecule .

Sodium Acetate-1-13C-2-D3 Quantitative Differentiation: Comparative Evidence Against Closest Isotopic Analogs


Isotopic Purity and Labeling Fidelity: Sodium Acetate-1-13C-2-D3 vs. Sodium Acetate-2-13C-d3

Sodium Acetate-1-13C-2-D3 is commercially available with isotopic purity specifications of 99 atom % 13C and 99 atom % D . In contrast, the positional isomer Sodium acetate-2-13C-d3 (CAS 85355-10-8), which carries the 13C label at the methyl carbon, is specified at 99 atom % 13C but only 50–60 atom % D [1]. This differential in deuterium enrichment directly affects the quantitative reliability of tracer studies.

Isotopic Purity Deuterium Enrichment Procurement Specification

Mass Spectrometry Discrimination: M+4 vs. M+5 Mass Shift for Internal Standard Applications

Sodium Acetate-1-13C-2-D3 generates an M+4 mass shift relative to unlabeled sodium acetate (MW 82.03 Da), producing a monoisotopic mass of 86.025 Da . The alternative dual-labeled analog Sodium acetate-13C2-d3 (CAS 123333-80-2) generates an M+5 mass shift (MW 87.04 Da) . The M+4 shift is optimal for avoiding spectral overlap with natural-abundance 13C isotopologues while minimizing the mass gap that could affect chromatographic co-elution in LC-MS.

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Accuracy

NMR Isotopomer Resolution: Position-Specific 13C Labeling for Metabolic Flux Discrimination

Sodium Acetate-1-13C-2-D3 carries the 13C label exclusively at the carboxyl carbon (C1), producing a single defined 13C NMR resonance. In contrast, Sodium acetate-13C2-d3 carries 13C at both C1 and C2, generating 13C-13C scalar coupling (JCC ≈ 50–60 Hz) that complicates spectral interpretation and reduces the signal-to-noise ratio (SNR) per labeled carbon due to multiplet splitting . For quantifying metabolic fluxes into specific carbon positions of downstream metabolites (e.g., glutamate C5 vs. C1 in TCA cycle analysis), the carboxyl-specific labeling provides cleaner isotopomer analysis.

13C NMR Metabolic Flux Analysis Isotopomer Distribution

ISO 17034 Reference Standard Certification: Procurement-Grade Differentiation for Analytical Validation

Sodium Acetate-1-13C-2-D3 is available as an analytical reference standard produced under ISO 17034 accreditation for reference material producers, ensuring metrological traceability and certified purity values [1]. Most generic isotopic analogs of sodium acetate are supplied as research-grade chemicals without certified reference material documentation, limiting their suitability for validated analytical methods in pharmaceutical quality control or clinical biomarker quantification.

Analytical Reference Standard ISO 17034 Method Validation

Analytical Specificity: Orthogonal 13C and Deuterium Detection for Cross-Validation

Sodium Acetate-1-13C-2-D3 enables orthogonal detection of the same tracer molecule via two independent analytical modalities: 13C NMR/MRS (tracking carboxyl carbon fate) and 2H NMR/deuterium metabolic imaging (tracking methyl hydrogens) . Sodium acetate-d3 provides only the deuterium handle, while sodium acetate-1-13C provides only the 13C handle [1]. In studies where confirmation of intact tracer incorporation is critical (e.g., distinguishing true metabolic flux from isotope exchange), orthogonal detection provides built-in cross-validation.

Deuterium Metabolic Imaging Orthogonal Detection Metabolic Tracing

Procurement Flexibility: Multi-Vendor Availability with Consistent 99 atom % 13C / 99 atom % D Specification

Sodium Acetate-1-13C-2-D3 is sourced from multiple established vendors (Sigma-Aldrich, Toronto Research Chemicals, CATO) with consistent isotopic purity specifications of 99 atom % 13C and 99 atom % D [1]. Sodium acetate-2-13C-d3 is offered with variable deuterium enrichment (50–60 atom % D) across vendors, and sodium acetate-13C2-d3 (CAS 123333-80-2) has approximately 50% lower commercial availability by vendor count . Multi-sourcing capability reduces single-supplier dependency risk for long-term research programs.

Supply Chain Vendor Qualification Isotopic Purity

Sodium Acetate-1-13C-2-D3: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


13C Metabolic Flux Analysis Requiring High-SNR NMR Detection

The position-specific 13C labeling at the carboxyl carbon (C1) produces a single 13C NMR singlet without JCC coupling, yielding approximately 2× higher SNR per labeled carbon compared to doubly 13C-labeled acetate-13C2-d3 . This makes Sodium Acetate-1-13C-2-D3 the preferred tracer for metabolic flux studies where reduced acquisition time or lower tracer concentrations are required, particularly in perfused organ studies or in vivo MRS of hepatic acetate metabolism.

Isotope Dilution LC-MS/MS Quantification of Acetate in Biological Fluids

The M+4 mass shift provides optimal separation from endogenous unlabeled acetate (M+0) while preserving chromatographic co-elution, enabling accurate matrix-effect correction in plasma, urine, or tissue homogenate acetate quantification . The consistent 99 atom % D specification ensures predictable isotopic distribution for calibration curve construction across the 0.1–100 µM linear range .

Regulated Pharmaceutical Quality Control and GLP Bioanalytical Method Validation

Sodium Acetate-1-13C-2-D3 is available as an ISO 17034-certified analytical reference standard, providing documented metrological traceability required for validated analytical methods in pharmaceutical QC and clinical bioanalysis . Research-grade isotopic analogs lack this certification, requiring additional in-house purity verification that adds time and cost to method validation workflows.

Orthogonal Cross-Validation Studies Combining 13C NMR and Deuterium Metabolic Imaging

The dual 13C/D3 labeling architecture enables orthogonal tracer detection: 13C NMR tracks carboxyl carbon incorporation into metabolites (e.g., glutamate C5 in TCA cycle), while 2H NMR or deuterium metabolic imaging simultaneously tracks methyl deuterium fate and hydrogen exchange . This built-in cross-validation is unavailable with singly labeled sodium acetate-1-13C or sodium acetate-d3 , reducing the need for duplicate animal cohorts and lowering total study cost.

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